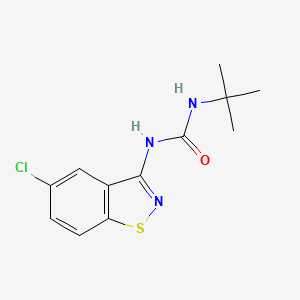
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a tert-butyl group, and a urea moiety
Méthodes De Préparation
The synthesis of 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea typically involves the reaction of 5-chloro-1,2-benzothiazole with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Analyse Des Réactions Chimiques
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents for these reactions include halides and amines.
Applications De Recherche Scientifique
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a valuable tool in biochemical research.
Medicine: Research has indicated that the compound may possess pharmacological properties, including antimicrobial and anticancer activities. It is being investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In the case of its antimicrobial and anticancer activities, the compound may interfere with the replication and survival of microbial and cancer cells by targeting key proteins and enzymes involved in cell division and growth .
Comparaison Avec Des Composés Similaires
1-tert-Butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea can be compared with other benzothiazole derivatives, such as:
1-tert-Butyl-3,5-dimethylbenzene: This compound has a similar benzothiazole ring structure but differs in the substituents attached to the ring.
3-Chloro-2-methyl-1-propene: This compound is a chlorinated derivative of benzothiazole and is used as an insecticide and chemical intermediate.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
105734-64-3 |
|---|---|
Formule moléculaire |
C12H14ClN3OS |
Poids moléculaire |
283.78 g/mol |
Nom IUPAC |
1-tert-butyl-3-(5-chloro-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C12H14ClN3OS/c1-12(2,3)15-11(17)14-10-8-6-7(13)4-5-9(8)18-16-10/h4-6H,1-3H3,(H2,14,15,16,17) |
Clé InChI |
OQJICYFBCZSDAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)NC1=NSC2=C1C=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


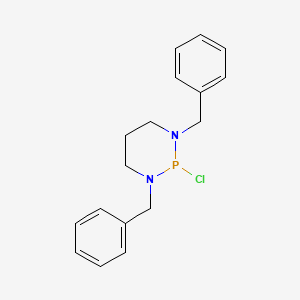
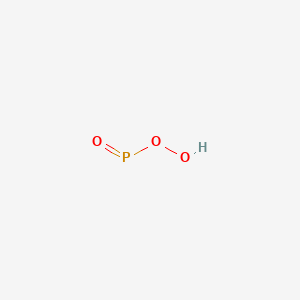
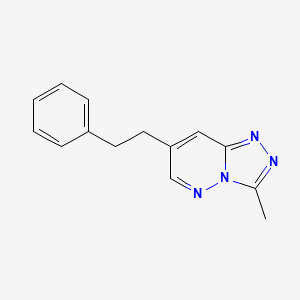
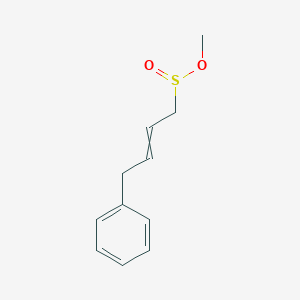
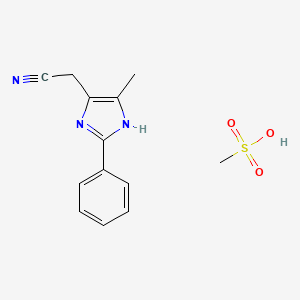
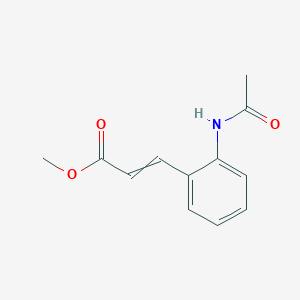
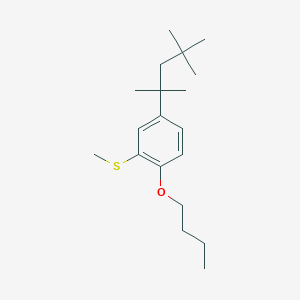

![2-({[(2,4-Dichlorophenyl)methylidene]amino}oxy)-3-methylbutanoic acid](/img/structure/B14328819.png)
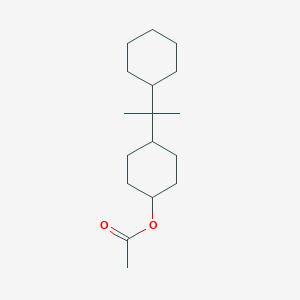
![2-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-1-propan-2-ylbenzo[e]benzimidazole;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B14328833.png)
![2-[(2-Bromoprop-2-en-1-yl)sulfanyl]benzoic acid](/img/structure/B14328836.png)
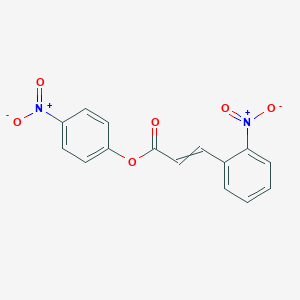
![1-[(Phenylsulfanyl)methyl]cyclohept-1-ene](/img/structure/B14328844.png)
